Product packaging for furo[3,2-e][1]benzofuran(Cat. No.:CAS No. 210-79-7)

furo[3,2-e][1]benzofuran

Cat. No.: B14758274
CAS No.: 210-79-7
M. Wt: 158.15 g/mol
InChI Key: MFDYIEIAKSYBST-UHFFFAOYSA-N
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Description

Furo[3,2-e][1]benzofuran (CAS Registry Number: 210-79-7) is a complex, polycyclic heterocyclic compound with the molecular formula C10H6O2 and an average mass of 158.15 g/mol. This fused ring system is built upon the benzofuran scaffold—a structure comprising fused benzene and furan rings that is a significant component in medicinal and synthetic chemistry . Its calculated density is approximately 1.283 g/cm³, with a predicted boiling point of 244.96 °C and a refractive index of 1.679 . This compound belongs to a class of structures that serve as crucial scaffolds in the development of novel therapeutic agents. Benzofuran derivatives, including complex fused systems, have demonstrated a wide spectrum of potent biological activities in research settings. They have shown significant promise as anticancer agents, with studies indicating their efficacy against various cancer cell lines through mechanisms that may include kinase inhibition and induction of apoptosis . Specifically, furobenzofuran derivatives are actively being investigated for their activity against estrogen receptor-dependent breast cancer, highlighting their value in targeted oncology research . Beyond oncology, the broader family of benzofuran derivatives exhibits anti-infective, antiviral, and anti-inflammatory properties, making them versatile templates in drug discovery . In addition to its pharmaceutical applications, this compound is a valuable building block in materials science. Fused heterocyclic compounds containing benzofuran motifs are integral to the synthesis of advanced polymers, including polyamides, polyarylates, and polyesters. They also find application in the development of organic optical materials and dyes, particularly in the design of dye-sensitized solar cells and industrial colorants . This product is intended for research and further chemical development purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to handle this and all laboratory chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6O2 B14758274 furo[3,2-e][1]benzofuran CAS No. 210-79-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

210-79-7

Molecular Formula

C10H6O2

Molecular Weight

158.15 g/mol

IUPAC Name

furo[3,2-e][1]benzofuran

InChI

InChI=1S/C10H6O2/c1-2-10-8(4-6-12-10)7-3-5-11-9(1)7/h1-6H

InChI Key

MFDYIEIAKSYBST-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CO2)C3=C1OC=C3

Origin of Product

United States

Synthesis of the Furo 3,2 E Researchgate.netbenzofuran Core

The synthesis of the furo[3,2-e] researchgate.netbenzofuran (B130515) ring system is a critical step in the exploration of its derivatives. While a variety of methods exist for the synthesis of benzofurans in general, the specific angular fusion of the furo[3,2-e] researchgate.netbenzofuran presents a unique synthetic challenge. edgccjournal.org General approaches to benzofuran synthesis often involve the cyclization of substituted phenols or the coupling of various precursors. edgccjournal.org

One notable, though less common, strategy that can lead to the formation of 3-acylbenzofurans involves the rearrangement of 2-hydroxychalcones. edgccjournal.org This method offers a pathway to specific isomers that may not be readily accessible through more conventional routes. edgccjournal.org The development of regioselective synthetic methods is crucial for the systematic exploration of the SAR of furo[3,2-e] researchgate.netbenzofuran derivatives, as the precise placement of substituents is key to modulating their biological activity.

Biological Activities of Furo 3,2 E Researchgate.netbenzofuran Derivatives

Derivatives of the broader benzofuran (B130515) class have been shown to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.comnih.gov The specific biological profile of a benzofuran derivative is highly dependent on the nature and position of its substituents. nih.gov

A particular derivative of the furo[3,2-e] researchgate.netbenzofuran scaffold, 2-(4-methoxy-2-methyl phenyl)-3H-benzofuro[3,2-e]benzofuran, has been identified and investigated for its antimycobacterial activity. This compound demonstrated a minimum inhibitory concentration (MIC) of 3.12 μg/mL against Mycobacterium tuberculosis H37Rv, indicating its potential as a lead compound for the development of new antitubercular agents. nih.gov This finding underscores the therapeutic potential of the furo[3,2-e] researchgate.netbenzofuran core and provides a key data point for SAR analysis.

Structure Activity Relationship Sar Studies

Influence of Substituents at the C2-Position

In the broader context of benzofuran derivatives, the C2 position is a common site for substitution, and the nature of the substituent at this position can significantly impact biological activity. nih.gov For instance, the introduction of aryl groups, heterocyclic rings, or other functional groups at C2 has been a widely explored strategy to modulate the pharmacological properties of benzofurans. nih.gov

In the case of the aforementioned antimycobacterial furo[3,2-e] researchgate.netbenzofuran derivative, the C2 position is occupied by a substituted phenyl group (4-methoxy-2-methyl phenyl). nih.gov This substitution pattern is crucial for its activity. The following table illustrates the general influence of different types of substituents at the C2-position on the biological activity of benzofuran derivatives, providing a framework for the potential optimization of furo[3,2-e] researchgate.netbenzofuran analogs.

Substituent at C2 General Impact on Biological Activity
Aryl groupsCan enhance anticancer and antimicrobial activities.
Heterocyclic ringsOften leads to potent antimicrobial and enzyme inhibitory effects.
Alkyl chainsMay influence lipophilicity and cell permeability.
Carbonyl-containing groupsCan participate in key binding interactions with biological targets.

Influence of Substituents at the C7-Position

The C7 position of the benzofuran ring system is another critical point for substitution that can modulate biological activity. nih.gov The introduction of a hydroxyl group at the C7 position, for example, has been shown to enhance the anticancer activity of certain benzofuran derivatives by providing an additional hydrogen bond donor for interaction with target proteins. nih.gov

While specific SAR data for C7-substituted furo[3,2-e] researchgate.netbenzofurans is not extensively available, the general principles observed in other benzofuran series can guide future synthetic efforts. The strategic placement of substituents at the C7 position could influence the electronic properties, steric profile, and hydrogen-bonding capacity of the molecule, thereby impacting its biological efficacy.

The table below summarizes the potential effects of different substituents at the C7-position based on studies of various benzofuran scaffolds.

Substituent at C7 Potential Impact on Biological Activity
Hydroxyl (-OH)Can enhance activity through hydrogen bonding.
Methoxy (B1213986) (-OCH3)May alter solubility and metabolic stability.
Halogens (F, Cl, Br)Can influence binding affinity and electronic properties.
Amino groups (-NH2)May introduce a basic center and potential for salt formation.

Advanced Spectroscopic and Analytical Characterization of Furo 3,2 E 1 Benzofuran Systems

X-ray Crystallography for Solid-State Molecular Geometry

Furthermore, crystallographic data from various substituted benzofuran (B130515) and furo-benzopyran derivatives illustrate the impact of different functional groups on the core structure. These studies confirm the planarity of the benzofuran ring system and detail the intermolecular interactions, such as hydrogen bonding and π–π stacking, that govern the crystal packing. For example, in the crystal structure of 5-Ethyl-3-(2-fluorophenylsulfonyl)-2-methyl-1-benzofuran, the benzofuran unit is essentially planar. nih.gov Similarly, the analysis of a furo-[3,2-g]- Current time information in Oskarshamn, SE.-benzopyran-7-one derivative showed that the three-ring framework is nearly planar. researchgate.net

The crystal structures of various benzofuran derivatives have been determined, revealing a range of crystal systems and space groups. For example, a derivative of benzofuro[3,2-d]pyrimidine crystallizes in the triclinic system with the P-1 space group. asianpubs.org In another instance, 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester also crystallizes in the triclinic system with the P-1 space group. The molecular conformation and packing are often stabilized by a network of intermolecular hydrogen bonds and C-H···π interactions, leading to the formation of 2D supramolecular layers. asianpubs.org

A selection of crystallographic data for various benzofuran derivatives is presented below to illustrate the typical geometric parameters observed in these systems.

CompoundMolecular FormulaCrystal SystemSpace GroupUnit Cell Parameters
N8,N8-dibenzyl-N4-(3-bromophenyl)benzofuro[3,2-d]pyrimidine-4,8-diamine asianpubs.orgC31H25BrN6OTriclinicP-1a = 9.5792(10) Å, b = 10.3148(10) Å, c = 17.11324(17) Å, α = 104.102(4)°, β = 106.038(4)°, γ = 95.381(4)°
9-(1,1-dimethyl-2-propenyl)-4-hydroxy-7H-Furo-[3,2-g]-benzopyran-7-one researchgate.netC16H14O4MonoclinicC2/ca = 8.976(3) Å, b = 16.621(2) Å, c = 17.818(2) Å, β = 95.79(2)°
5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl esterC15H12N2O7TriclinicP-1a = 9.268(13) Å, b = 11.671(15) Å, c = 15.414(2) Å, α = 75.185(5)°, β = 72.683(5)°, γ = 71.301(5)°
5-Ethyl-3-(2-fluorophenylsulfonyl)-2-methyl-1-benzofuran nih.govC17H15FO3SMonoclinicCca = 11.290(2) Å, b = 16.171(3) Å, c = 8.5612(14) Å, β = 105.045(11)°

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are fundamental for the isolation, purification, and purity assessment of furo[3,2-e] Current time information in Oskarshamn, SE.benzofuran systems from reaction mixtures and natural sources. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are among the most powerful and widely used methods.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the separation of non-volatile and thermally sensitive compounds. For benzofuran derivatives, reversed-phase HPLC (RP-HPLC) is a common choice. A specific method for the analysis of 2,3-Benzofuran utilizes a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, with a small amount of acid, such as phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

The conditions for the HPLC separation of 2,3-Benzofuran are summarized in the table below.

ParameterCondition
ColumnNewcrom R1 sielc.com
Mobile PhaseAcetonitrile (MeCN), water, and phosphoric acid sielc.com
DetectionUV, Mass Spectrometry (with formic acid instead of phosphoric acid) sielc.com
ApplicationsAnalytical separation, preparative isolation of impurities, pharmacokinetics sielc.com

Column Chromatography:

For the purification of larger quantities of furo[3,2-e] Current time information in Oskarshamn, SE.benzofuran derivatives, silica (B1680970) gel column chromatography is a standard and effective method. google.com The choice of eluent, a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate), is optimized to achieve the desired separation based on the polarity of the target compound and its impurities. google.com The progress of the separation is typically monitored by thin-layer chromatography (TLC). google.com In the synthesis of various heterocyclic compounds, including furo[2,3-b]pyran-2-ones and furo[2,3-b]pyridines, column chromatography is a crucial step for obtaining the final product in high purity. google.comnih.gov

The general procedure involves dissolving the crude product in a minimum amount of solvent and loading it onto a silica gel column. The column is then eluted with a solvent system of increasing polarity, and fractions are collected and analyzed by TLC to identify those containing the pure compound.

Theoretical and Computational Studies of Furo 3,2 E 1 Benzofuran

Spectroscopic Parameter Prediction via Computational Methods

No specific data available in the literature for furo[3,2-e] Current time information in Oskarshamn, SE.benzofuran (B130515).

No specific data available in the literature for furo[3,2-e] Current time information in Oskarshamn, SE.benzofuran.

No specific data available in the literature for furo[3,2-e] Current time information in Oskarshamn, SE.benzofuran.

No specific data available in the literature for furo[3,2-e] Current time information in Oskarshamn, SE.benzofuran.

Thermodynamics and Stability Analyses

No specific data available in the literature for furo[3,2-e] Current time information in Oskarshamn, SE.benzofuran.

Non-Linear Optical (NLO) Properties Investigations

No specific data available in the literature for furo[3,2-e] Current time information in Oskarshamn, SE.benzofuran.

Structure-Biological Activity Relationships of Furo[3,2-e] researchgate.netbenzofuran Derivatives: A Focused Analysis

The furo[3,2-e] researchgate.netbenzofuran scaffold, a unique heterocyclic system, has garnered interest within the scientific community for its potential as a core structure in the development of novel therapeutic agents. This article delves into the structure-activity relationships (SAR) of its derivatives, exploring how chemical modifications to this core can influence biological activity. The focus will remain strictly on the synthesis of the core structure and the influence of substituents, particularly at the C2 and C7 positions, on the biological effects of these compounds.

Strictly Excluding Dosage, Administration, Safety, Adverse Effects, and Clinical Human Trial Data.

Ligand-Target Interaction Profiling

The initial step in understanding the therapeutic potential of any compound lies in profiling its interaction with biological targets. For derivatives of the benzofuran (B130515) family, which includes furo-benzofuran structures, molecular docking and dynamics simulations are pivotal in predicting and analyzing these interactions.

Molecular Docking and Dynamics Simulations

Molecular docking studies have been instrumental in elucidating the binding modes of benzofuran derivatives with various protein targets. For instance, a series of new benzofuran and 5H-furo[3,2-g]chromone derivatives were synthesized and their cytotoxic effects against breast cancer cells were evaluated. nih.gov Gold molecular docking studies revealed a strong correlation between the calculated docking scores and the observed biological activity, particularly their inhibitory effects on p38α MAP kinase. nih.gov

In a similar vein, in-silico studies of benzofuran-1,2,3-triazole hybrids were conducted to identify potential inhibitors of the epidermal growth factor receptor (EGFR), a key target in lung cancer. nih.gov These computational models predicted favorable binding affinities for several hybrid compounds. nih.gov Specifically, compounds BENZ-0454, BENZ-0143, BENZ-1292, BENZ-0335, BENZ-0332, and BENZ-1070 exhibited promising dock scores with the EGFR (PDB ID: 4HJO). nih.gov

Furthermore, molecular docking has been employed to investigate the interaction of benzofuran-3(2H)-one derivatives with progesterone (B1679170) and estrogen receptors. researchgate.net The AUTODOCK4.2 program was used to model the conformational sampling of these derivatives within the binding pockets of these nuclear receptors. researchgate.net The binding energy for the unsubstituted aurone (B1235358) was calculated at -5.43 kcal/mol, while a substituted derivative showed a significantly higher binding energy of -11.07 kcal/mol with the progesterone receptor. researchgate.net

The following table summarizes the results of selected molecular docking studies on benzofuran derivatives:

Compound/Derivative ClassTarget ProteinKey Findings
Benzofuran and 5H-furo[3,2-g]chromone derivativesp38α MAP kinaseStrong correlation between docking scores and inhibitory activity. nih.gov
Benzofuran-1,2,3-triazole hybridsEGFR (PDB ID: 4HJO)Identification of hybrids with high predicted binding affinities. nih.gov
Benzofuran-3(2H)-one derivativesProgesterone ReceptorSubstituted derivatives showed significantly higher binding energies than the parent aurone. researchgate.net
Benzofuran-triazine derivativesDihydrofolate reductase (DHFR)Good interaction with the target through hydrogen bonding and hydrophobic interactions. tdl.org

Identification of Potential Binding Sites and Modes of Action

Through molecular docking, specific amino acid residues crucial for the binding of benzofuran derivatives have been identified. For the benzofuran-1,2,3-triazole hybrids targeting EGFR, hydrogen bonds were observed with residues Thr766 and Asp831. nih.gov The binding of a potent benzofuran-3(2H)-one derivative to the progesterone receptor was found to have a Ki of 7.68 nM. researchgate.net

Studies on furo[3,2-b]pyridine (B1253681) derivatives, a related heterocyclic system, have identified them as potent and highly selective inhibitors of cdc-like kinases (CLKs). nih.gov The binding sites for these compounds were explored, revealing the importance of the furo[3,2-b]pyridine core as a scaffold. nih.gov Similarly, docking studies of benzofuran-triazine derivatives with dihydrofolate reductase (DHFR) have indicated interactions via hydrogen bonding and hydrophobic interactions. tdl.org

Mechanistic Investigations of Biological Activities

Beyond predicting binding, it is crucial to understand the mechanisms through which these compounds exert their biological effects. This involves studying their impact on enzyme function, receptor affinity, and cellular signaling pathways.

Studies on Enzyme Inhibition Mechanisms

Benzofuran derivatives have been investigated as inhibitors of various enzymes. One study focused on their ability to inhibit farnesyltransferase (FTase), an enzyme involved in post-translational modification of Ras proteins. nih.gov This research highlighted the structural features of benzofuran derivatives that are critical for their inhibitory activity against FTase. nih.gov

Another area of investigation is the inhibition of poly(ADP-ribose)polymerase-1 (PARP-1). A number of furo[2,3,4-jk] researchgate.netbenzazepin-4(3H)-ones, which are tricyclic benzo[b]furans, were synthesized and evaluated for their PARP-1 inhibitory activities. nih.gov

The inhibitory potential of benzofuran derivatives has also been explored against tubulin polymerization. A series of methoxy-substituted 2-(3′,4′,5′-trimethoxybenzoyl) benzo[b]furan derivatives were found to target the colchicine (B1669291) site of tubulin, leading to inhibition of microtubule assembly. mdpi.com

Receptor Binding Affinity and Selectivity Studies

The affinity and selectivity of benzofuran derivatives for specific receptors are key determinants of their potential therapeutic applications. Several novel benzofuran derivatives linked to a 3-indoletetrahydropyridine were prepared and evaluated for their serotonin (B10506) transporter and 5-HT(1A) receptor affinities. nih.gov This research described the design, synthesis, and structure-activity relationships of these dual-affinity compounds. nih.gov

In another study, benzofuran derivatives were developed as potent, orally active S1P1 receptor agonists. researchgate.net One particular compound, 1-((4-(5-Benzylbenzofuran-2-yl)-3-fluorophenyl)methyl)azetidine-3-carboxylic acid, demonstrated high potency and over 1000-fold selectivity for the S1P1 receptor over the S1P3 receptor. researchgate.net

The following table presents data on the receptor binding affinities of selected benzofuran derivatives:

Derivative ClassTarget ReceptorsKey Findings
Benzofuran-indotetrahydropyridine hybridsSerotonin Transporter & 5-HT(1A) ReceptorDemonstrated dual affinity for both targets. nih.gov
Benzofuran-based compoundsS1P1 ReceptorA lead molecule showed high potency and >1000-fold selectivity for S1P1 over S1P3. researchgate.net
Furo[2,3,4-jk] researchgate.netbenzazepin-4(3H)-onesLeukotriene B(4) (LTB(4)) ReceptorEvaluated for their LTB(4) receptor inhibitory activities. nih.gov

Modulation of Cellular Pathways at a Molecular Level

The interaction of benzofuran derivatives with their molecular targets can lead to the modulation of entire cellular signaling pathways. For example, furo[3,2-b]pyridine derivatives have been identified as efficient modulators of the Hedgehog signaling pathway. nih.gov This pathway is crucial in embryonic development and its dysregulation is implicated in certain cancers.

Furthermore, the inhibition of p38α MAP kinase by benzofuran and 5H-furo[3,2-g]chromone derivatives directly impacts the MAPK signaling pathway, which is involved in cellular responses to a variety of stimuli and plays a role in inflammation and cancer. nih.gov One compound, in particular, was shown to induce G2/M phase arrest and apoptosis in MCF-7 cancer cells, activating caspases-9 and -3. nih.gov

Benzofuran-based chalcone (B49325) derivatives have been investigated as potent VEGFR-2 inhibitors. nih.gov By blocking the VEGF/VEGFR-2 signaling pathway, these compounds can inhibit the formation of new blood vessels, a critical process in tumor growth. nih.gov One such derivative was found to induce apoptosis in HCC1806 cells in a dose-dependent manner. nih.gov

Influence of Substituent Effects on Biological Interactions

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the nature and position of its functional groups. For the furo[3,2-e] nih.govbenzofuran scaffold, an understanding of these substituent effects is crucial for the rational design of potent and selective bioactive compounds.

Positional Isomerism and Functional Group Impact

Research into the biological potential of the furo[3,2-e] nih.govbenzofuran nucleus has been limited, with specific focus on a particular derivative, 2-(4-methoxy-2-methylphenyl)-3H-benzofuro[3,2-e]benzofuran. nih.gov This compound has been investigated for its antimycobacterial properties.

Table 1: Antimycobacterial Activity of a Furo[3,2-e] nih.govbenzofuran Derivative

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
2-(4-methoxy-2-methylphenyl)-3H-benzofuro[3,2-e]benzofuranMycobacterium tuberculosis H37Rv3.12 µg/mL

This derivative was found to be the most active in a series of synthesized compounds, highlighting the importance of the substituted phenyl group at the 2-position for its antimycobacterial activity. The methoxy (B1213986) and methyl groups on the phenyl ring likely play a significant role in the compound's interaction with its biological target. Furthermore, this compound exhibited low cytotoxicity, suggesting a favorable therapeutic index. nih.gov The specific placement of these functional groups is critical, as positional isomers often exhibit vastly different biological activities.

Stereochemical Considerations in Ligand-Receptor Recognition

Currently, there is no publicly available research detailing the stereochemical aspects of furo[3,2-e] nih.govbenzofuran derivatives and their interactions with biological receptors. The synthesis of chiral derivatives and the study of their enantioselective interactions would be a critical next step in understanding the structure-activity relationship (SAR) of this scaffold. Such studies would elucidate whether a specific stereoisomer is preferred for biological activity, which is a common phenomenon in drug-receptor interactions.

Development of Molecular Probes and Tool Compounds

The development of molecular probes and tool compounds from the furo[3,2-e] nih.govbenzofuran scaffold is an area that remains to be explored. Given the antimycobacterial activity of the 2-substituted derivative, this compound could serve as a starting point for the design of molecular probes to identify its biological target within Mycobacterium tuberculosis. Such probes are often designed by incorporating a reporter group, such as a fluorescent tag or a photoaffinity label, onto the bioactive scaffold. These tools are invaluable for target identification and validation, which are crucial steps in the drug discovery process. However, no such molecular probes or tool compounds based on the furo[3,2-e] nih.govbenzofuran core have been reported in the scientific literature to date.

Natural Occurrence and Biosynthesis of Furo 3,2 E 1 Benzofuran Analogs

Isolation and Identification from Natural Sources

The isolation of furobenzofuran analogs dates back decades, with chemists and biologists identifying these structures from various organisms. The primary sources are higher plants, though the fungal kingdom also contributes to the structural diversity of these compounds.

Furobenzofuran analogs, particularly furanocoumarins, are well-documented secondary metabolites in the plant kingdom. They are prominently found in a few specific plant families, most notably Apiaceae, Rutaceae (the citrus family), Moraceae (the fig family), and Fabaceae (the legume family). nih.gov Their roles in plants are often related to defense against insects and microbes.

Key examples of plant-derived furobenzofurans include the angular furanocoumarin, Angelicin , and its linear isomer, Psoralen (B192213) . researchgate.net These compounds, along with derivatives like Xanthotoxin and Bergapten , have been isolated from various plants, including species of Angelica, Pastinaca (parsnip), Ammi, and Ruta. nih.govresearchgate.netmdpi.comnih.gov For instance, Angelica sinensis is a valued medicinal plant known to contain significant amounts of furanocoumarins. nih.gov Similarly, the fig tree (Ficus carica) and parsley (Petroselinum crispum) are known producers of these compounds. researchgate.netnih.gov

The following table summarizes some key plant-derived furobenzofuran analogs and their sources.

Compound NameClassPlant Source(s)
Psoralen Linear FuranocoumarinPsoralea corylifolia, Ficus carica, Pastinaca sativa
Angelicin Angular FuranocoumarinAngelica archangelica, Psoralea corylifolia
Bergapten Linear FuranocoumarinCitrus bergamia (Bergamot orange), Heracleum sp.
Xanthotoxin Linear FuranocoumarinAmmi majus, Pastinaca sativa, Ruta graveolens
Marmesin (B225713) Linear Furanocoumarin PrecursorFicus carica, Ammi majus

While less common than in plants, angular tricyclic benzofuran (B130515) derivatives have been isolated from fungal sources. nih.gov These compounds feature a similar core structure where two heterocyclic rings are fused to a central benzene (B151609) ring. Research in this area focuses on identifying the source microorganisms and the structures of these unique metabolites. nih.gov While the body of literature is smaller compared to plant sources, the existence of fungal-derived furobenzofurans highlights the metabolic diversity within the fungal kingdom and offers potential for discovering novel bioactive compounds. nih.govnih.gov

Proposed Biosynthetic Pathways to Furan-Fused Benzofurans

The biosynthesis of furobenzofurans, especially furanocoumarins in plants, begins with the well-established phenylpropanoid pathway. researchgate.net This core metabolic route provides the essential precursors for a wide array of secondary metabolites. The pathway to furobenzofurans involves a series of enzymatic modifications that build the characteristic fused-ring system.

The formation of the furobenzofuran core is a multi-step enzymatic process involving several key enzyme families. The biosynthesis diverges to form linear or angular isomers at a critical prenylation step.

Formation of the Coumarin (B35378) Core : The pathway initiates with the amino acid Phenylalanine . A series of enzymes, including Phenylalanine Ammonia Lyase (PAL) and Cinnamate-4-hydroxylase (C4H), convert it to p-coumaric acid. This is then hydroxylated to form Umbelliferone , a central coumarin intermediate and the common precursor to all furanocoumarins. researchgate.netresearchgate.net This hydroxylation is catalyzed by an enzyme known as p-coumaroyl CoA 2'-hydroxylase (C2'H). nih.gov

Prenylation - The Branching Point : Umbelliferone undergoes prenylation (the addition of a dimethylallyl pyrophosphate group) at either the C6 or C8 position. This is the crucial branching point that determines whether a linear or angular furanocoumarin will be formed. researchgate.net

Prenylation at C6 leads to Demethylsuberosin (B190953) , the precursor for linear furanocoumarins like psoralen. nih.gov

Prenylation at C8 leads to Osthenol (B192027) , the precursor for angular furanocoumarins like angelicin. nih.gov This reaction is catalyzed by membrane-bound UbiA prenyltransferases (PT). For example, a specific prenyltransferase from parsley, PcPT, has been identified to catalyze this step. researchgate.net

Furan (B31954) Ring Formation : The final step is the cyclization of the prenyl side chain to form the furan ring. This oxidative cyclization is catalyzed by specialized cytochrome P450 monooxygenases (CYPs). nih.govresearchgate.net

Psoralen synthase , a CYP enzyme, converts demethylsuberosin (specifically its cyclized intermediate, Marmesin ) into psoralen. nih.gov

Angelicin synthase , another CYP enzyme, converts osthenol into angelicin. Enzymes from the CYP71 clan are heavily involved in these transformations. researchgate.net For example, a novel P450 enzyme, CYP76F112, was identified in the fig tree as a marmesin synthase. nih.gov

The elucidation of the biosynthetic pathway has enabled the application of metabolic engineering strategies to enhance the production of these valuable compounds. Understanding the precursors and rate-limiting enzymatic steps is key to these efforts.

Precursor Identification: The primary precursor for all furobenzofurans is Phenylalanine , which enters the phenylpropanoid pathway. researchgate.net The key branch-point intermediate is Umbelliferone , which serves as the substrate for the determinative prenylation step. researchgate.net Subsequent intermediates include the prenylated coumarins Demethylsuberosin and Osthenol , which are then converted to their respective cyclized forms, Marmesin and colombianetin, before the final synthesis of psoralen and angelicin. nih.govnih.gov

Metabolic Engineering Insights: Metabolic engineering offers a promising alternative to the extraction of furobenzofurans from natural sources, which often suffers from low yields and long growth periods. researchgate.net By introducing the necessary biosynthetic genes into microbial hosts or other plants, it is possible to create cellular factories for furanocoumarin production.

A successful example involved the heterologous expression of two key genes in Nicotiana benthamiana, a plant that does not naturally produce furanocoumarins. By introducing the genes for a 4-coumaroyl-CoA 2'-hydroxylase and the parsley prenyltransferase (PcPT), researchers were able to reconstruct the pathway to produce Demethylsuberosin . researchgate.net This demonstrates the feasibility of engineering the production of furanocoumarin precursors in a heterologous host.

Further strategies include the use of in-vitro plant cultures combined with elicitors to boost metabolite production. For instance, agitated shoot cultures of Ruta corsica have been used in temporary immersion bioreactors to optimize the production of furanocoumarins like xanthotoxin and bergapten. mdpi.com The construction of complete pathways in microorganisms like Escherichia coli or yeast (Saccharomyces cerevisiae) represents a major goal, leveraging synthetic biology to create sustainable and high-yield production platforms for these complex plant-derived molecules. nih.gov

Emerging Applications of Furo 3,2 E 1 Benzofuran in Advanced Materials Science

Organic Electronic Materials

Organic Light-Emitting Diodes (OLEDs) and Thermally Activated Delayed Fluorescence (TADF) Emitters

There is no specific information available in the scientific literature regarding the application of the furo[3,2-e] Current time information in Oskarshamn, SE.benzofuran (B130515) scaffold in the design and fabrication of OLEDs or TADF emitters.

Organic Field-Effect Transistors (OFETs) and Photovoltaic Devices

Detailed research findings on the use of furo[3,2-e] Current time information in Oskarshamn, SE.benzofuran as a semiconductor in OFETs or as a donor/acceptor material in organic photovoltaic devices are not present in the available literature.

Fluorescent Probes and Sensors

The application of the furo[3,2-e] Current time information in Oskarshamn, SE.benzofuran core structure for the development of fluorescent probes and chemical sensors has not been specifically reported.

Photochromic Materials

There is no available research detailing the synthesis or photochromic properties of materials based on the furo[3,2-e] Current time information in Oskarshamn, SE.benzofuran structure.

Other Functional Material Applications

No other specific functional material applications for furo[3,2-e] Current time information in Oskarshamn, SE.benzofuran could be identified in the scientific literature.

Future Research Directions and Perspectives for Furo 3,2 E 1 Benzofuran

Development of Novel and Sustainable Synthetic Routes

The synthesis of complex heterocyclic systems like furo[3,2-e] divyarasayan.orgbenzofuran (B130515) is a foundational challenge that dictates the pace of its application and study. Future research will likely focus on moving beyond traditional multi-step syntheses towards more efficient and environmentally benign methodologies.

Key areas of development include:

One-Pot and Multicomponent Reactions: Designing synthetic pathways where multiple bond-forming events occur in a single reaction vessel can significantly improve efficiency, reduce waste, and shorten production times. nih.gov The development of one-pot three-component reactions, for instance, has proven effective for synthesizing highly substituted benzofurans and could be adapted for the furo[3,2-e] divyarasayan.orgbenzofuran skeleton. nih.gov

Catalytic C-H Activation/Functionalization: Direct functionalization of carbon-hydrogen bonds is a powerful strategy for creating complex molecules without the need for pre-functionalized starting materials. divyarasayan.org Future work could explore transition-metal-catalyzed C-H activation to build the furo[3,2-e] divyarasayan.orgbenzofuran core or to decorate it with various substituents, offering a more atom-economical approach. divyarasayan.org

Flow Chemistry and Microwave-Assisted Synthesis: These technologies offer enhanced control over reaction parameters, leading to higher yields, shorter reaction times, and improved safety. nih.gov Microwave irradiation, in particular, has been shown to accelerate Sonogashira coupling reactions used in the synthesis of benzofuran analogues, minimizing side products. nih.gov

Green Chemistry Approaches: Emphasis on using greener solvents (like water), developing reusable catalysts (such as heterogeneous Pd-Cu/C catalysts), and utilizing readily available, renewable starting materials will be crucial for sustainable production. divyarasayan.org

Table 1: Comparison of Potential Synthetic Strategies for Furo[3,2-e] divyarasayan.orgbenzofuran

Synthetic Strategy Potential Advantages Research Focus Relevant Analogue Studies
Domino Reactions High step economy, rapid complexity generation. Designing novel domino sequences initiated by simple starting materials. Synthesis of spirobenzofurans via domino reactions of related heterocycles. researchgate.net
Palladium/Copper Catalysis High efficiency, tolerance of various functional groups. Developing ligand-free or heterogeneous catalyst systems for easier separation and recycling. Sonogashira coupling followed by intramolecular cyclization. nih.gov
Free Radical Cyclization Access to complex polycyclic systems. Exploring novel radical precursors and cascade reactions to build the fused ring system. rsc.org Construction of complex benzofuran derivatives via radical cascades. rsc.org

| Rhodium(III)-Catalyzed Annulation | C-H functionalization, high atom economy. | Annulation of precursors like sulfoxonium ylides with hydroquinones. | Synthesis of 8-hydroxy-4H-furo[2,3-c]benzopyran-4-one. nih.gov |

Exploration of Uncharted Reactivity Profiles

The electronic landscape of the furo[3,2-e] divyarasayan.orgbenzofuran nucleus, arising from the fusion of two distinct oxygen-containing heterocyclic rings, suggests a rich and potentially unique reactivity. A thorough investigation into its chemical behavior is essential for its derivatization and application.

Future studies should systematically explore:

Electrophilic Aromatic Substitution: Mapping the regioselectivity of reactions like nitration, halogenation, acylation, and formylation to understand the directing effects of the fused furan (B31954) rings. Studies on related systems show that electrophilic substitutions on similar heterocycles occur readily at specific positions. researchgate.net

Cycloaddition Reactions: Investigating the dienophilic or dienic character of the furan and benzene (B151609) rings within the fused system to participate in [4+2] or other cycloaddition reactions, opening pathways to even more complex polycyclic structures.

Ring-Opening Reactions: Probing the stability of the furan and benzofuran moieties under various conditions (e.g., reductive cleavage) could yield novel functionalized single-ring heterocycles not easily accessible by other means. researchgate.net

Metal-Catalyzed Cross-Coupling: Once halogenated derivatives of furo[3,2-e] divyarasayan.orgbenzofuran are synthesized, their use in Suzuki, Stille, Heck, and Buchwald-Hartwig cross-coupling reactions would enable the introduction of a vast array of functional groups.

Unexpected Reactivity: Research into related benzofuroindoline systems has revealed unexpected reactivity towards nucleophiles, leading to novel fluorescent compounds. rsc.org A similar open-minded investigation into furo[3,2-e] divyarasayan.orgbenzofuran could uncover unique and valuable chemical transformations.

Advanced Spectroscopic Characterization Techniques for Complex Systems

A complete understanding of the structure-property relationships in furo[3,2-e] divyarasayan.orgbenzofuran and its derivatives requires a sophisticated analytical approach. While standard techniques like NMR and mass spectrometry are fundamental, future research will benefit from the application of more advanced methods. researchgate.netmdpi.com

Computational Spectroscopy: The integration of Density Functional Theory (DFT) calculations with experimental data can provide deeper insights. semanticscholar.orgresearchgate.net This synergy is invaluable for assigning vibrational modes in IR and Raman spectra, predicting NMR chemical shifts with high accuracy, and rationalizing electronic transitions observed in UV-Vis spectroscopy. semanticscholar.org

Solid-State NMR (ssNMR): For derivatives that are difficult to crystallize or are intended for solid-state applications (e.g., organic electronics), ssNMR can provide crucial structural information about molecular packing and conformation in the solid phase.

Advanced Mass Spectrometry: Techniques like ion mobility-mass spectrometry (IM-MS) can provide information not only on the mass-to-charge ratio but also on the three-dimensional shape of ionized molecules, which is critical for distinguishing between isomers.

Time-Resolved Spectroscopy: To investigate the photophysical properties of furo[3,2-e] divyarasayan.orgbenzofuran derivatives for applications in materials science (e.g., OLEDs, sensors), techniques like transient absorption spectroscopy will be essential to probe the dynamics of excited states.

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

The fields of chemical synthesis and materials discovery are being revolutionized by artificial intelligence (AI) and machine learning (ML). nih.gov Applying these tools to the study of furo[3,2-e] divyarasayan.orgbenzofuran could dramatically accelerate progress.

Future research avenues include:

Predictive Modeling: Training ML models on existing data from the broader class of benzofurans to predict the properties (e.g., solubility, electronic properties, biological activity) of virtual furo[3,2-e] divyarasayan.orgbenzofuran derivatives. researchgate.net This can help prioritize synthetic targets.

Retrosynthesis Prediction: Utilizing AI-powered retrosynthesis software to propose novel and efficient synthetic routes to the furo[3,2-e] divyarasayan.orgbenzofuran core and its derivatives, potentially uncovering pathways that a human chemist might overlook.

De Novo Drug Design: Employing generative models to design new furo[3,2-e] divyarasayan.orgbenzofuran-based molecules optimized for binding to a specific biological target, such as an enzyme or receptor active site.

Optimization of Reaction Conditions: Using ML algorithms to analyze the outcomes of a small number of initial experiments to predict the optimal conditions (catalyst, solvent, temperature) for a given reaction, reducing the time and resources spent on empirical optimization. researchgate.net

Deeper Understanding of Molecular Recognition and Interactions

The potential of furo[3,2-e] divyarasayan.orgbenzofuran derivatives as therapeutic agents or functional materials hinges on their ability to interact specifically with other molecules. A fundamental understanding of these non-covalent interactions is paramount.

Molecular Docking and Simulation: Computational docking studies can predict the binding modes and affinities of furo[3,2-e] divyarasayan.orgbenzofuran derivatives with biological targets like enzymes and proteins. nih.gov For example, docking has been used to rationalize the p38α MAP kinase inhibitory activity of related benzofuran compounds. nih.gov Molecular dynamics simulations can further elucidate the stability of these interactions over time.

Crystallography of Complexes: Obtaining single-crystal X-ray structures of furo[3,2-e] divyarasayan.orgbenzofuran derivatives bound to host molecules or biological macromolecules provides the most definitive evidence of binding modes and specific intermolecular contacts.

Biophysical Techniques: Methods such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) titration can be used to experimentally determine the thermodynamic and kinetic parameters of binding events, validating computational predictions.

Expansion into New Material Science Applications

The fused, π-conjugated ring system of furo[3,2-e] divyarasayan.orgbenzofuran makes it an attractive building block for novel organic functional materials. rsc.org Research has shown that heteroacenes—large, fused aromatic systems—are promising for use in organic electronics. urfu.ruacs.org

Potential applications to be explored include:

Organic Electronics: Derivatives of furo[3,2-e] divyarasayan.orgbenzofuran could be investigated as organic semiconductors for use in Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and Organic Photovoltaics (OPVs). The planarity and electron-rich nature of the core are desirable for charge transport. acs.org

Fluorescent Sensors: Functionalization of the furo[3,2-e] divyarasayan.orgbenzofuran scaffold could lead to compounds that exhibit changes in their fluorescence properties upon binding to specific analytes (e.g., metal ions, anions, or biomolecules), making them useful as chemical sensors.

Non-linear Optical (NLO) Materials: The extended π-system, when appropriately substituted with electron-donating and electron-withdrawing groups, could give rise to materials with significant NLO properties, which are of interest for applications in telecommunications and optical computing.

Table 2: List of Compounds Mentioned

Compound Name Synonym/Abbreviation Molecular Formula
furo[3,2-e] divyarasayan.orgbenzofuran benzofurofurane C₁₀H₆O₂
8-hydroxy-4H-furo[2,3-c]benzopyran-4-one C₁₁H₆O₄
p38α MAP kinase Not Applicable
furo[3,2-g] divyarasayan.orgbenzopyran-5-one C₁₁H₆O₃
furo[3,2-c]chromenes Varies

Q & A

Q. What are the common synthetic routes for furo[3,2-e][1]benzofuran derivatives, and how do reaction conditions influence regioselectivity?

Methodological Answer: this compound derivatives are synthesized via cycloisomerization, cross-coupling, or multicomponent reactions. For example:

  • Palladium-catalyzed cycloisomerization of (Z)-enynols in green solvents (e.g., glycerol) yields furans with high regioselectivity .
  • Multicomponent reactions involving 4-hydroxycoumarins, α-haloketones, or β-nitrostyrenes enable the introduction of substituents at C-2/C-3 positions .
  • Cross-coupling strategies (e.g., TBAI/TBHP-mediated oxidative coupling of ketones with phenols) provide access to benzofuran scaffolds . Key Variables: Catalyst choice (e.g., Pd vs. organocatalysts), solvent polarity, and temperature critically affect regioselectivity and yield .

Q. Which analytical techniques are most reliable for structural characterization of this compound derivatives?

Methodological Answer: A combination of techniques is recommended:

  • Single-crystal X-ray diffraction (SC-XRD) resolves crystal packing and hydrogen-bonding interactions (e.g., carboxyl group dimers in 2-(3-ethylsulfanyl-5-fluoro-1-benzofuran-2-yl) acetic acid) .
  • DFT calculations validate electronic structures and predict reactive sites .
  • FTIR and NMR identify functional groups (e.g., acetyl or sulfonyl groups) and substituent positions .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yields of this compound derivatives with electron-withdrawing substituents?

Methodological Answer:

  • Catalyst screening: Bifunctional thiourea catalysts derived from quinine enhance enantioselectivity in asymmetric domino reactions .
  • Solvent optimization: Polar aprotic solvents (e.g., MeCN) improve reactivity in nitration or halogenation steps .
  • Temperature control: Lower temperatures (0–5°C) reduce side reactions in acetylations or sulfonations . Case Study: The use of K₂S₂O₈ with (PhSe)₂ in MeCN achieved 85% yield for nitro-substituted derivatives .

Q. How do structural modifications (e.g., acetyl vs. sulfonyl groups) impact the biological activity of this compound derivatives?

Methodological Answer:

  • Anticancer activity: Acetylated derivatives (e.g., 5-acetyl-2,3-dihydrobenzo[b]furan) inhibit p38α MAP kinase, disrupting cancer cell signaling .
  • Antimicrobial activity: Sulfonyl chloride groups enhance membrane permeability, as seen in benzofuran-2-sulfonyl chloride derivatives . Data Contradictions: Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., cell line specificity) or substituent electronic effects .

Q. What strategies resolve contradictions in reported metabolic pathways of benzofuran-based psychoactive substances?

Methodological Answer:

  • In vitro models: Human liver microsomes identify phase I metabolites (e.g., hydroxylation or demethylation) .
  • Isotopic labeling: Tracing ¹⁴C-labeled derivatives clarifies metabolic stability and bioactivation pathways .
  • Cross-study comparisons: Control for variables like enzyme isoforms (CYP2D6 vs. CYP3A4) and incubation times .

Methodological Challenges and Solutions

Q. How to address low yields in palladium-catalyzed syntheses of this compound derivatives?

  • Problem: Ligand dissociation or catalyst poisoning reduces efficiency.
  • Solution: Use chelating ligands (e.g., 1,10-phenanthroline) or switch to air-stable Pd nanoparticles .

Q. Why do some this compound derivatives exhibit unexpected fluorescence properties?

  • Mechanism: Extended π-conjugation from fused aromatic rings increases quantum yield. Substituents like methoxy groups further redshift emission .
  • Validation: Compare experimental fluorescence spectra with TD-DFT simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.